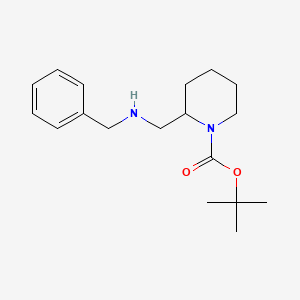

Tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[(benzylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-8-7-11-16(20)14-19-13-15-9-5-4-6-10-15/h4-6,9-10,16,19H,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOHIKWBJGBHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125811 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-56-2 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzylamine and tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

Compound A: tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate (CAS 195314-72-8)

- Key Difference : Substituent at the 4-position of piperidine instead of the 2-position.

- axial positioning of the benzylamino-methyl group. This may alter solubility and reactivity in downstream functionalization compared to the 2-substituted target compound .

Variation in Heterocyclic Ring Size

Compound B: tert-Butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate (CAS 1415564-45-2)

- Key Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered), with an additional chloromethyl group.

- The chloromethyl group introduces a site for further derivatization (e.g., cross-coupling), unlike the target compound. However, this product has been discontinued, possibly due to synthetic challenges or instability .

Functional Group Modifications

Compound C: tert-Butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate (CAS 887588-14-9)

- Key Difference: 4-(Trifluoromethyl)anilino group replaces benzylamino.

- Impact: The electron-withdrawing trifluoromethyl group reduces the basicity of the aniline nitrogen, altering solubility (increased lipophilicity) and metabolic stability compared to the benzylamino group in the target compound .

Complex Substituents in Pharmaceutical Intermediates

Compound D: tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (Example 17, EP 3 590 938 B1)

- Key Difference: Extended pyrimidine-linked dibenzylamino and nitro groups.

- The target compound’s simpler structure lacks this pharmacophoric complexity but may act as a precursor in such syntheses .

Stereochemical and Conformational Variations

Compound E: tert-Butyl N-[(1S)-1-benzyl-2-(benzylamino)ethyl]carbamate (7b)

- Key Difference : Linear ethylenediamine backbone instead of a piperidine ring.

- However, the piperidine ring in the target compound offers rigidity, which can enhance selectivity in receptor interactions .

Research Implications

- Synthetic Utility : The target compound’s moderate yield (62%) contrasts with higher yields (e.g., 97% for compound 6b in ), suggesting optimization opportunities in reductive amination conditions .

- Commercial Viability : The discontinuation of Compound B underscores challenges in scaling up halogenated derivatives, whereas the commercial availability of positional isomers (e.g., BD273891) reflects their stability and demand .

Biological Activity

Tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl ester and a benzylamino side chain. This unique structure is believed to influence its biological activity significantly.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

- Receptor Modulation : The compound may act as an antagonist or agonist for specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering physiological processes.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

- In Vitro Studies : The compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, showing promising results in reducing viability at certain concentrations.

- Inflammatory Response : It has been tested for its effects on inflammatory markers, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Assays

| Assay Type | Cell Line/Model | Concentration (µM) | Result |

|---|---|---|---|

| Cell Viability | HeLa | 10 | 50% reduction in viability |

| Inflammatory Response | THP-1 Macrophages | 5 | Significant reduction in IL-6 |

| Enzyme Inhibition | Various Enzymes | 1–100 | IC50 values ranging from 10-50 |

Case Studies

-

Study on Anticancer Activity :

A study conducted on various cancer cell lines showed that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest. -

Inflammation Model :

In an animal model of inflammation, the compound was administered to assess its effect on cytokine release. Results indicated a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with tert-butyl chloroformate and benzylamine derivatives. For example:

- Step 1 : React tert-butyl 2-aminomethylpiperidine-1-carboxylate with 2-chlorobenzyl chloride using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

- Step 2 : Purify via column chromatography or recrystallization. Yield optimization requires strict anhydrous conditions and pH control (e.g., triethylamine as a base) .

- Data Table :

| Reagent/Condition | Role | Example from Literature |

|---|---|---|

| DCC/DMAP | Coupling agents | |

| Triethylamine | Base for deprotonation | |

| Dichloromethane | Solvent |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity, with peaks for tert-butyl (δ ~1.4 ppm) and benzylamino groups (δ ~3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the piperidine ring influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : Steric hindrance from the tert-butyl group reduces accessibility to the piperidine nitrogen, necessitating elevated temperatures for reactions. Electronic effects (e.g., electron-withdrawing substituents on benzylamino) alter nucleophilicity. Computational studies (DFT) can predict reactive sites, while experimental kinetic studies under varied conditions (e.g., polar aprotic solvents) validate these effects .

- Key Findings :

- Tert-butyl groups increase thermal stability but reduce reaction rates in SN2 mechanisms .

- Electron-donating groups on benzylamine enhance nucleophilic substitution efficiency .

Q. What strategies resolve contradictions in biological activity data observed across studies for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use radiolabeled ligand binding assays (e.g., with ³H-labeled ligands) to quantify binding affinity under controlled pH and temperature .

- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple cell lines to identify off-target effects .

- Meta-Analysis : Aggregate data from enzyme kinetics (Km/Vmax) and molecular docking studies to reconcile discrepancies in inhibition potency .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH for 6 months) with HPLC monitoring reveal:

- Primary Degradants : Hydrolysis of the tert-butyl carbamate group to piperidine derivatives under acidic conditions .

- Storage Recommendations : Store in airtight containers at –20°C with desiccants to prevent moisture-induced decomposition .

Safety and Handling

Q. What safety protocols are recommended given limited toxicological data for this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like tert-butyl 4-[(6-chloropyrazin-2-yl)methyl]piperidine derivatives?

- Methodological Answer :

- Structural Differences : The benzylamino group vs. chloropyrazinyl substituents alter hydrogen-bonding capacity and lipophilicity (logP comparisons via HPLC) .

- Functional Impact : Benzylamino derivatives show higher CNS permeability in blood-brain barrier assays (e.g., PAMPA-BBB) compared to chloropyrazinyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.